3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 2-fluoro-4-methoxybenzaldehyde reacts with a suitable ketone in the presence of a base such as potassium hydroxide in methanol . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-(2-Fluoro-4-methoxyphenyl)-3-methylbutanoic acid.
3-(2-Fluoro-4-methoxyphenyl)acrylic acid methyl ester: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
SQNPUSNWISSCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)F |
Origin of Product |
United States |
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